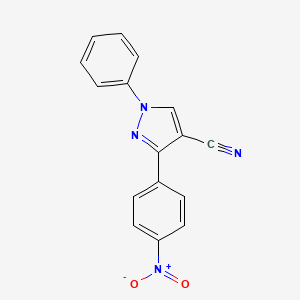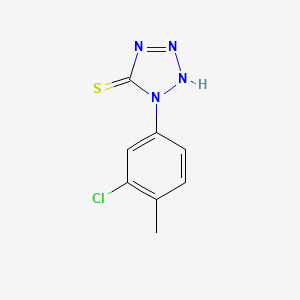
1-(3-isopropoxybenzoyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-isopropoxybenzoyl)-4-methylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal chemistry. This compound has been found to have various biological activities, including analgesic, anti-inflammatory, and antitumor properties. In
Wirkmechanismus
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is not fully understood. However, studies have suggested that it may act on various targets in the body, including the opioid receptors and the voltage-gated sodium channels. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been found to have a higher affinity for the mu-opioid receptor, which is responsible for pain relief. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been shown to inhibit the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-isopropoxybenzoyl)-4-methylpiperidine has various biochemical and physiological effects. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has also been found to have a low toxicity profile, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its potential as a novel analgesic and anti-inflammatory agent. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has shown antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer. However, one limitation of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-isopropoxybenzoyl)-4-methylpiperidine. One area of research could be the development of novel analogs of 1-(3-isopropoxybenzoyl)-4-methylpiperidine with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects. Furthermore, studies could be conducted to investigate the potential of 1-(3-isopropoxybenzoyl)-4-methylpiperidine as an adjuvant therapy for cancer or as a potential treatment for other diseases such as Alzheimer's disease or Parkinson's disease.
Conclusion:
In conclusion, 1-(3-isopropoxybenzoyl)-4-methylpiperidine is a chemical compound with potential in medicinal chemistry. It has been found to have analgesic, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects. The development of novel analogs of 1-(3-isopropoxybenzoyl)-4-methylpiperidine with improved solubility and bioavailability could also be an area of future research.
Synthesemethoden
The synthesis of 1-(3-isopropoxybenzoyl)-4-methylpiperidine involves the reaction of 4-methylpiperidine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-isopropoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential in medicinal chemistry. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has shown antitumor activity in various cancer cell lines, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-6-4-5-14(11-15)16(18)17-9-7-13(3)8-10-17/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBNVXPJHUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)





![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)


![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)